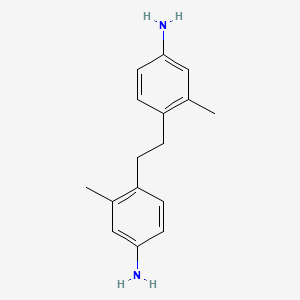
4,4'-Ethylenedi-3-toluidine
描述
4,4'-Ethylenedi-3-toluidine (systematic name: 3,3'-dimethyl-4,4'-ethylenedianiline) is an aromatic diamine compound structurally characterized by two 3-toluidine groups (methyl-substituted aniline) linked by an ethylene (–CH₂CH₂–) bridge. These compounds are primarily used in polymer synthesis, dye manufacturing, and as intermediates in organic chemistry. Their toxicity profiles often necessitate strict regulatory control .
属性
CAS 编号 |
22856-62-8 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC 名称 |
4-[1-(4-amino-2-methylphenyl)ethyl]-3-methylaniline |
InChI |
InChI=1S/C16H20N2/c1-10-8-13(17)4-6-15(10)12(3)16-7-5-14(18)9-11(16)2/h4-9,12H,17-18H2,1-3H3 |
InChI 键 |
YIZBNZOKVQPEDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N)CCC2=C(C=C(C=C2)N)C |
规范 SMILES |
CC1=C(C=CC(=C1)N)C(C)C2=C(C=C(C=C2)N)C |
其他CAS编号 |
22856-62-8 |
Pictograms |
Irritant |
产品来源 |
United States |
生物活性
4,4'-Ethylenedi-3-toluidine (EDT) is an organic compound that has garnered attention due to its potential biological activities, particularly in the context of toxicology and carcinogenicity. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with EDT.
EDT is a derivative of toluidine, characterized by an ethylene bridge between two 3-toluidine units. Its chemical structure is significant for its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of 160.22 g/mol.
Toxicological Profile
The toxicological profile of EDT indicates that it may pose health risks upon exposure. Studies have shown that compounds related to EDT can induce methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing its oxygen-carrying capacity. This effect has been documented in various animal studies, particularly in rats and mice.
- Methemoglobin Formation : Research indicates that EDT can lead to increased levels of methemoglobin in blood samples from exposed animals. This effect is dose-dependent and has been observed at concentrations as low as 30 mg/kg body weight per day .
Experimental Studies
- Metabolic Studies : In vivo studies have demonstrated that EDT undergoes metabolic conversion in the liver, leading to various metabolites that may exert different biological effects. For example, the formation of N-acetylated derivatives has been noted, which could influence both toxicity and carcinogenicity .
- Cytotoxicity Assays : In vitro assays using human cell lines have shown that EDT can induce cytotoxic effects at higher concentrations, with IC50 values indicating significant cell death at levels above 50 µM .
Data Table: Summary of Biological Effects
科学研究应用
4,4'-Ethylenedi-3-toluidine is an organic compound with significant applications in various scientific and industrial fields. This article explores its applications, particularly in scientific research, and includes comprehensive data tables and documented case studies.
Chemical Properties and Structure
This compound (C16H20N2) is a diamine characterized by its ethylene bridge connecting two 3-toluidine groups. Its molecular structure allows it to participate in various chemical reactions, making it valuable in several applications, particularly in polymer chemistry and material science.
Polymer Chemistry
This compound is primarily used as a curing agent for epoxy resins and polyurethanes. Its amine functionality enables it to react with epoxy groups, facilitating the cross-linking process essential for developing durable materials. This compound is particularly favored for applications requiring high thermal stability and mechanical strength.
Table 1: Curing Agent Applications
| Application Type | Description | Benefits |
|---|---|---|
| Epoxy Resins | Used as a hardener in epoxy formulations | Enhances thermal and chemical resistance |
| Polyurethane Foams | Acts as a curing agent for flexible foams | Improves elasticity and durability |
| Coatings | Incorporated into protective coatings | Provides corrosion resistance |
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for chromatographic techniques. It can be separated and quantified using High-Performance Liquid Chromatography (HPLC), aiding in the analysis of complex mixtures.
Research involving this compound often focuses on its toxicological profile. Studies have investigated its effects on biological systems, particularly regarding its potential mutagenic properties. Understanding these effects is crucial for risk assessment and regulatory compliance.
Case Study: Toxicological Assessment
A study conducted on laboratory animals assessed the systemic toxicity of this compound. The findings indicated that exposure led to increased liver weight and erythrocyte toxicity at certain dosages, highlighting the importance of safety measures when handling this compound in industrial settings .
Industrial Applications
This compound is also utilized in the production of dyes and pigments due to its ability to form stable colorants through chemical reactions with various substrates. Its role as an intermediate in dye synthesis underscores its significance in the textile industry.
Table 3: Industrial Applications
| Industry | Application | Impact |
|---|---|---|
| Textile | Intermediate for dye synthesis | Enhances colorfastness |
| Paints and Coatings | Component in pigment formulations | Improves durability |
相似化合物的比较
Structural and Molecular Differences
The table below compares 4,4'-Ethylenedi-3-toluidine with key analogs based on bridge type, substituents, and regulatory status:
Notes:
- Bridge Type : Ethylene (–CH₂CH₂–) vs. methylene (–CH₂–) bridges influence molecular flexibility and thermal stability. Ethylene-linked compounds may exhibit lower rigidity compared to methylene analogs.
- Substituent Effects : Chlorine atoms (e.g., in 4,4'-Methylenebis(2-chloroaniline)) enhance chemical resistance but increase toxicity. Methyl groups (e.g., in o-toluidine) improve solubility but may reduce thermal stability .
Toxicity and Environmental Impact
- 4,4'-Methylenedi-o-toluidine (CAS 838-88-0): Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. It is metabolized to reactive intermediates that bind DNA, causing mutations .
- o-Toluidine (CAS 95-53-4): A known bladder carcinogen (Group 1) with occupational exposure limits (OELs) set at 2 ppm .
- This compound : While direct data are unavailable, its structural similarity to methylenedi-o-toluidine suggests comparable toxicity, warranting precautionary handling.
Research Findings and Industrial Relevance
- Polymer Chemistry : Methylenedi-o-toluidine is a key epoxy hardener, while ethylene-linked analogs may offer improved flexibility in thermoset resins .
- Analytical Detection : High-performance liquid chromatography (HPLC) is used to quantify these compounds in environmental samples, with detection limits as low as 10 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


